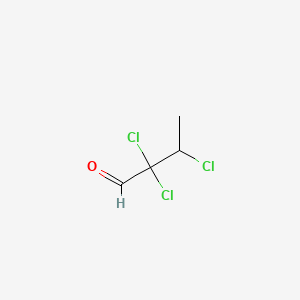
2,2,3-Trichlorobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trichlorobutanal is an organic compound with the molecular formula C4H5Cl3O It is a chlorinated aldehyde, characterized by the presence of three chlorine atoms attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichlorobutanal typically involves the chlorination of butanal. One common method is the reaction of butanal with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms with chlorine atoms at the 2 and 3 positions of the butanal molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of butanal in a reactor, with careful monitoring of temperature and chlorine concentration to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trichlorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichlorobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,2,3-trichlorobutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or amines in organic solvents.
Major Products
Oxidation: Trichlorobutyric acid.
Reduction: 2,2,3-Trichlorobutanol.
Substitution: Corresponding substituted butanal derivatives.
Scientific Research Applications
2,2,3-Trichlorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on microbial activity.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trichlorobutanal involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of chlorine atoms increases the compound’s reactivity, making it susceptible to nucleophilic attack. In biological systems, it may interact with proteins and enzymes, leading to potential inhibitory or modulatory effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trichlorobutanal: Another chlorinated butanal with chlorine atoms at different positions.
2,2,3-Trichloropropanal: A similar compound with one less carbon atom in the backbone.
Uniqueness
2,2,3-Trichlorobutanal is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
76-36-8 |
|---|---|
Molecular Formula |
C4H5Cl3O |
Molecular Weight |
175.44 g/mol |
IUPAC Name |
2,2,3-trichlorobutanal |
InChI |
InChI=1S/C4H5Cl3O/c1-3(5)4(6,7)2-8/h2-3H,1H3 |
InChI Key |
OXVISHZELPRKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


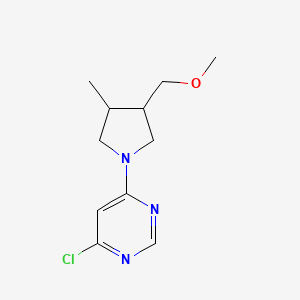
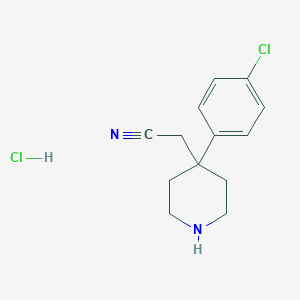
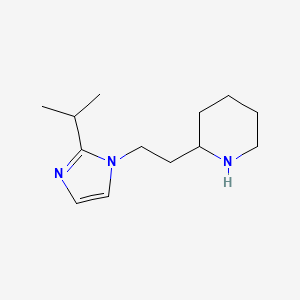
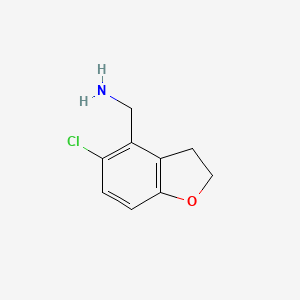
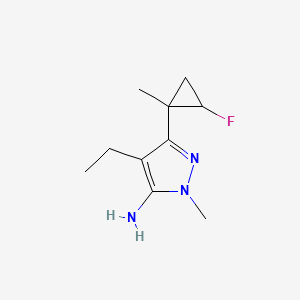
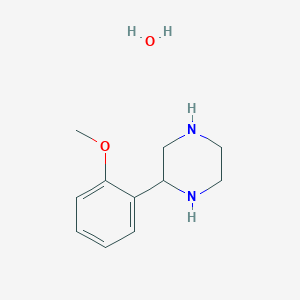
![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)
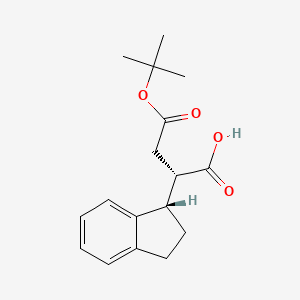
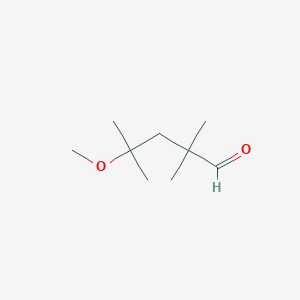
![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
![(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)
